![molecular formula C17H16ClNO3 B213715 N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide](/img/structure/B213715.png)
N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a white powder that is soluble in water and has a molecular weight of 365.85 g/mol. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide involves the formation of complexes with calcium and phosphate ions. These complexes enhance the bioavailability of calcium and phosphate ions, which are essential for the remineralization of teeth. N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide also inhibits the growth of bacteria that cause tooth decay, making it an effective compound for dental applications.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide has several biochemical and physiological effects. In vitro studies have shown that N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide can prevent the adhesion of bacteria to teeth, inhibit the growth of bacteria, and promote the remineralization of teeth. N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide has several advantages and limitations for lab experiments. One of the primary advantages of N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide is its ability to promote the remineralization of teeth, which can be useful in dental research. However, the solubility of N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide in water can make it difficult to work with, and its high molecular weight can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and application of N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide. One potential direction is the use of N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide in the development of new dental products. Another direction is the investigation of the anti-inflammatory and immunomodulatory effects of N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide in various diseases. Additionally, the use of N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide in drug delivery systems is an area that requires further research.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide has several potential applications in scientific research, and there are several future directions for its investigation.
Synthesemethoden
N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide is synthesized using a specific method that involves the reaction between 4-acetylphenol and 3-chlorophenoxyacetic acid. The reaction is catalyzed using a base such as potassium carbonate, and the product is purified using various techniques such as recrystallization. The purity of N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide is essential for its scientific applications, and therefore, high-quality synthesis methods are necessary.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide has several potential applications in scientific research. One of the primary applications of N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide is in the field of dentistry. N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide is known to promote remineralization of teeth, which is a process that can help prevent tooth decay. N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide is used in various dental products such as toothpaste, mouthwash, and dental varnishes.
Eigenschaften
Produktname |
N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide |
---|---|
Molekularformel |
C17H16ClNO3 |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide |
InChI |
InChI=1S/C17H16ClNO3/c1-11(20)13-6-8-15(9-7-13)19-17(21)12(2)22-16-5-3-4-14(18)10-16/h3-10,12H,1-2H3,(H,19,21) |
InChI-Schlüssel |
DATCMWTYOPUOBV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.